1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry This particular compound features a pyrazoloquinoline core, which is a fused bicyclic structure containing both pyrazole and quinoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-fluoroaniline with 2-chloro-3-methylquinoline under basic conditions to form an intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the desired pyrazoloquinoline core. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as zinc triflate under microwave irradiation to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for higher yields and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts can be employed to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets. For instance, it can inhibit DNA synthesis by binding to bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial replication. In cancer cells, it may induce apoptosis by interacting with specific kinases and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- 1-(3-bromophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- 1-(3-methylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Uniqueness
1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity. Fluorine atoms can increase the lipophilicity and metabolic stability of the compound, making it more effective in biological systems .
Properties
IUPAC Name |
1-(3-fluorophenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c1-15-10-11-21-19(12-15)23-20(14-25-21)22(16-6-3-2-4-7-16)26-27(23)18-9-5-8-17(24)13-18/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOESKTWJOXYCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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